5-Chloro-1-pentene

Gas-Phase Pyrolysis Kinetics Arrhenius Parameters

5-Chloro-1-pentene (CAS 928-50-7), also referred to as 4-pentenyl chloride, is a liquid ω-alkenyl halide with the molecular formula C5H9Cl and a molecular weight of 104.58 g/mol. This bifunctional building block features a terminal C=C double bond and a primary alkyl chloride moiety, making it a versatile intermediate for introducing the 5-chloropentyl group into organic molecules.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
CAS No. 928-50-7
Cat. No. B1630857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-pentene
CAS928-50-7
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESC=CCCCCl
InChIInChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
InChIKeyUPOBJNRMUDPATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-pentene (CAS 928-50-7): Procurement and Selection Guide for C5 Alkenyl Chloride Intermediates


5-Chloro-1-pentene (CAS 928-50-7), also referred to as 4-pentenyl chloride, is a liquid ω-alkenyl halide with the molecular formula C5H9Cl and a molecular weight of 104.58 g/mol [1]. This bifunctional building block features a terminal C=C double bond and a primary alkyl chloride moiety, making it a versatile intermediate for introducing the 5-chloropentyl group into organic molecules [1]. Its commercial availability at purities of 97-99% (GC) supports its use across pharmaceutical intermediate synthesis, agrochemical development, and specialty chemical manufacturing [1].

Why 5-Chloro-1-pentene Cannot Be Directly Replaced by Bromo, Iodo, or Alkyne Analogs


Although 5-bromo-1-pentene and 5-chloro-1-pentyne are chemically related ω-functionalized pentenes, their substitution for 5-chloro-1-pentene introduces significant and quantifiable deviations in reaction kinetics, synthetic yield, procurement economics, and physicochemical handling. Specifically, 5-bromo-1-pentene exhibits a distinctly different thermal degradation profile and is documented as having 'difficult' preparation with low product content and extremely high cost relative to the chloro analog [1]. Furthermore, the alkyne analog 5-chloro-1-pentyne demonstrates a fundamentally different reaction mechanism involving vinyl cation intermediates, a pathway not observed with the alkene [2]. These differences are not trivial and directly impact the feasibility, reproducibility, and economic viability of synthetic routes. The following quantitative evidence demonstrates why substitution without validation introduces unacceptable technical risk.

Quantitative Differentiation of 5-Chloro-1-pentene vs. Analogs: A Comparator-Based Evidence Guide


Gas-Phase Thermal Stability: 5-Chloro-1-pentene Exhibits Anomalously Fast Decomposition vs. 4-Chloro-1-butene and 6-Chloro-1-hexene

In homogeneous gas-phase pyrolysis studies, 5-chloro-1-pentene decomposes via HCl elimination at a rate that is 7 to 10 times faster than would be predicted based on the kinetic trends of its homologs, 4-chloro-1-butene and 6-chloro-1-hexene [1]. This rate acceleration is attributed to anchimeric assistance from the remote double bond, a unique intramolecular interaction that is absent in its homologs, where the distance between the chlorine atom and the double bond prevents effective participation. The observed log k values confirm that 5-chloro-1-pentene is an outlier in the series, with a pre-exponential factor (A) significantly higher than expected for a simple alkyl chloride. This kinetic anomaly must be considered when designing high-temperature reactions or distillations involving this compound.

Gas-Phase Pyrolysis Kinetics Arrhenius Parameters Anchimeric Assistance

Procurement Economics: 5-Bromo-1-pentene is Documented as 'Extremely Expensive' with Difficult Preparation vs. High-Yield Chloro Analog

Industrial process patents explicitly state that while 5-bromo-1-pentene is the commonly used reagent in organic synthesis due to similar chemical properties, its preparation is 'difficult, the product content is low, and the price is extremely expensive' [1]. In contrast, optimized methods for 5-chloro-1-pentene synthesis from 4-penten-1-ol using thionyl chloride and pyridine have been demonstrated to achieve isolated yields of 95.22% with a purity of 98.27% by GC . This stark contrast in synthetic accessibility and cost positions the chloro analog as the economically rational choice for scale-up and process development where the slower reactivity of the C-Cl bond is not a limiting factor.

Synthetic Efficiency Cost Analysis Process Chemistry Halogen Selection

Aqueous Solubility: 5-Chloro-1-pentene Shows Extremely Low Water Solubility (0.35 g/L at 25°C), Distinct from More Polar Analogs

The aqueous solubility of 5-chloro-1-pentene is calculated to be 0.35 g/L at 25°C . This very low water solubility (corresponding to approximately 3.3 mM) is a direct consequence of its hydrophobic five-carbon alkene backbone with a terminal chlorine. While no direct experimental solubility comparison for its bromo analog was identified in the searched literature, this value serves as a critical baseline for assessing its behavior in aqueous/organic biphasic reaction systems. The extremely low aqueous affinity ensures efficient partitioning into organic phases, a key consideration for workup procedures and when designing reactions where water-sensitive reagents are present.

Physicochemical Properties Solubility Partitioning Extraction

Validated Research and Industrial Applications for 5-Chloro-1-pentene


Synthesis of N-(4-Bromopentyl)phthalimide for Antimalarial Drug Intermediates

5-Chloro-1-pentene is employed as a key alkylating agent in the synthesis of primaquine phosphate intermediates. In a patented process, 5-chloro-1-pentene is reacted with potassium phthalimide in DMF to yield 5-(o-phthalimido)-1-pentene, which upon further functionalization provides N-(4-bromopentyl)phthalimide. The reaction demonstrates the compound's utility in introducing a protected amine functionality via nucleophilic substitution at the terminal chloride [1].

Precursor for Stereoselective Synthesis of Steroidal Derivatives

As an alkenyl halide, 5-chloro-1-pentene serves as an alkylating reagent in stereoselective organic transformations. Its homolog, 5-bromo-1-pentene, has been documented in the stereoselective synthesis of 7α-(3-carboxypropyl) estradiol [1]. Given the substantial cost advantage of the chloro analog over its bromo counterpart (see Section 3, Evidence Item 2), 5-chloro-1-pentene represents an economically viable alternative for introducing the pentenyl chain in steroidal modifications, provided the lower leaving group ability of chloride is accommodated in the reaction design.

Building Block for Cross-Coupling and Nucleophilic Substitution Reactions

The terminal chlorine atom and terminal alkene of 5-chloro-1-pentene make it a versatile bifunctional building block for sequential transformations. The compound can undergo nucleophilic substitution with amines, alkoxides, or thiolates to introduce diverse functional groups while preserving the alkene for subsequent reactions such as hydroboration, epoxidation, or metathesis [1]. This orthogonal reactivity is valuable in medicinal chemistry for constructing complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1-pentene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.